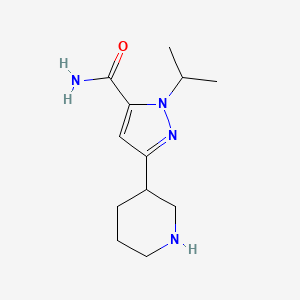
1-isopropyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropyl group, a piperidinyl group, and a pyrazole carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the Isopropyl Group: This step often involves alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Piperidinyl Group: This can be done through nucleophilic substitution reactions where the piperidinyl group is introduced using suitable piperidine derivatives.
Formation of the Carboxamide Group: This step involves the reaction of the pyrazole derivative with carboxylic acid derivatives or their activated forms, such as acid chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-isopropyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-isopropyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-isopropyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
- 1-isopropyl-3-(piperidin-3-yl)urea hydrochloride
- (1-Isopropyl-piperidin-3-ylmethyl)methylamine
- C-(1-ISOPROPYL-PIPERIDIN-3-YL)-METHYLAMINE
Uniqueness
1-isopropyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
生物活性
1-Isopropyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The chemical structure of this compound is characterized by a pyrazole ring substituted with an isopropyl group and a piperidine moiety. Its molecular formula is C_{12}H_{18}N_{4}O, with a molecular weight of approximately 230.30 g/mol.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities such as:
- Antitumor Activity : Pyrazole derivatives have shown significant antitumor effects, particularly against certain cancer cell lines. Studies demonstrate that modifications in the pyrazole structure can enhance cytotoxicity against breast cancer cells (e.g., MCF-7 and MDA-MB-231) when combined with conventional chemotherapeutic agents like doxorubicin .
- Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties, which are critical for developing treatments for inflammatory diseases .
- Antimicrobial Properties : Certain pyrazole derivatives exhibit notable antifungal and antibacterial activities, suggesting their potential as therapeutic agents against infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyrazole ring | Enhances or diminishes potency against specific targets |
| Variation in alkyl groups | Alters solubility and bioavailability |
| Piperidine ring modifications | Impacts receptor binding affinity |
Case Studies
Several studies have investigated the biological activity of similar pyrazole derivatives:
- Antitumor Study : A study evaluated the cytotoxic effects of pyrazoles on breast cancer cells, revealing that certain derivatives had enhanced activity when used in combination with doxorubicin. The presence of halogen substituents significantly increased cytotoxicity .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
- Antimicrobial Evaluation : Research highlighted the antifungal activity of synthesized pyrazoles, with some derivatives showing effectiveness against resistant fungal strains. This underscores their potential role as novel antifungal agents .
特性
分子式 |
C12H20N4O |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
5-piperidin-3-yl-2-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H20N4O/c1-8(2)16-11(12(13)17)6-10(15-16)9-4-3-5-14-7-9/h6,8-9,14H,3-5,7H2,1-2H3,(H2,13,17) |
InChIキー |
DLTULWYXSAGADA-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=CC(=N1)C2CCCNC2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















